N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-24-14-17(18-8-5-11-28-18)23-19(24)9-10-22-21(27)15-12-20(26)25(13-15)16-6-3-2-4-7-16/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPLMVASYAOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid derivative is coupled with a halogenated imidazole.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diketone.
Final Coupling: The final step involves coupling the imidazole-thiophene intermediate with the pyrrolidine derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the imidazole ring, potentially reducing the double bonds within the ring structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole and pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for
Biological Activity
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 369.46 g/mol. The compound features several functional groups, including an imidazole ring, a thiophene ring, and a pyrrolidine moiety, which contribute to its biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions, including the preparation of intermediates through methods such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. The final product is purified to achieve a high degree of purity, often exceeding 95%.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, 5-oxopyrrolidine derivatives have shown promising results against A549 lung adenocarcinoma cells. In vitro assays indicate that certain structural modifications enhance anticancer activity:
- Compound Variants : Compounds with specific substitutions (e.g., 4-chlorophenyl or 4-bromophenyl) demonstrated reduced cell viability in A549 cells to as low as 61% compared to controls .
- Mechanism of Action : The mechanism appears to involve the modulation of enzyme activity and receptor binding, potentially leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties against multidrug-resistant pathogens:
- Target Pathogens : It has been tested against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing effective inhibition even against resistant strains .
- Structure-Activity Relationship : Variations in the molecular structure significantly impact antimicrobial efficacy, with certain modifications leading to enhanced activity against resistant strains .
Case Study 1: Anticancer Efficacy
In a controlled study, compounds derived from the target molecule were tested on A549 cells alongside standard chemotherapeutics like cisplatin. The results indicated that while cisplatin reduced cell viability significantly, several derivatives of the target compound showed comparable or superior efficacy with reduced toxicity towards non-cancerous cells .
| Compound | Cell Viability (%) | Comparison to Cisplatin |
|---|---|---|
| Control | 100 | - |
| Cisplatin | 45 | Standard |
| Compound A | 64 | Enhanced |
| Compound B | 61 | Enhanced |
Case Study 2: Antimicrobial Activity
A series of tests evaluated the antimicrobial effectiveness of the compound against various resistant bacterial strains. The findings revealed that certain derivatives had MIC values lower than traditional antibiotics, indicating potential for development into new therapeutic agents .
| Pathogen | MIC (µg/mL) | Comparison to Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 8 | Lower than linezolid |
| Pseudomonas aeruginosa | 16 | Comparable to meropenem |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole-thiophene core followed by coupling with the pyrrolidine-carboxamide moiety. Key steps include:
- Imidazole ring formation : Cyclocondensation of thiophen-2-yl carbaldehyde with methyl-substituted amines under reflux in ethanol .
- Coupling reactions : Amide bond formation via activation of the carboxylic acid group (e.g., using EDC/HOBt) in dimethyl sulfoxide (DMSO) at 60–80°C .
- Critical parameters : Solvent polarity (ethanol for imidazole synthesis; DMSO for coupling), temperature control (±5°C), and catalyst screening (e.g., potassium carbonate for deprotonation) .
Characterization via ¹H/¹³C NMR and HRMS is essential to confirm structural integrity. For example, imidazole protons appear as singlets at δ 7.8–8.2 ppm, while thiophene protons resonate at δ 6.9–7.3 ppm .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., imidazole NH at δ 12–13 ppm), while ¹³C NMR confirms carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) ensures molecular formula accuracy .
- HPLC-PDA : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the final coupling step?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent, catalyst loading, temperature). For example, DMSO improves solubility of polar intermediates compared to THF .
- Catalyst optimization : Test alternatives to EDC/HOBt, such as DCC/DMAP, to reduce side reactions.
- In-situ monitoring : Employ TLC or ReactIR to track reaction progress and identify bottlenecks (e.g., intermediate degradation) .
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the pyrrolidine carbonyl and conserved lysine residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- Comparative analysis : Benchmark against structurally similar inhibitors (e.g., imatinib analogs) to validate docking scores .
Q. How do substituent modifications (e.g., thiophene vs. furan) alter biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent | Activity Trend | Mechanistic Insight |
|---|---|---|
| Thiophene-2-yl | IC₅₀ = 1.2 µM (Kinase X) | Enhanced lipophilicity improves membrane permeability . |
| Furan-2-yl | IC₅₀ = 8.7 µM | Reduced π-π stacking with aromatic residues in binding pocket . |
- Synthetic strategies : Introduce halogens (e.g., Cl, F) to thiophene via electrophilic substitution to modulate electronic effects .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and control for cell passage number .
- Purity verification : Re-test compounds with ≥95% HPLC purity to exclude confounding effects from impurities .
- Meta-analysis : Aggregate data from ≥3 independent studies using random-effects models to identify outliers (e.g., p < 0.05 in heterogeneity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
